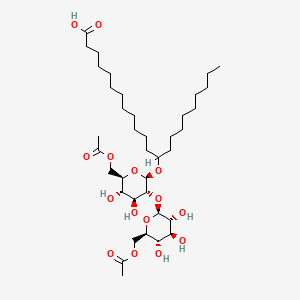

Hydroxydocosanoic acid sophoroside

Description

Properties

CAS No. |

20246-59-7 |

|---|---|

Molecular Formula |

C38H68O15 |

Molecular Weight |

764.9 g/mol |

IUPAC Name |

13-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-3-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxydocosanoic acid |

InChI |

InChI=1S/C38H68O15/c1-4-5-6-7-11-14-17-20-27(21-18-15-12-9-8-10-13-16-19-22-30(41)42)50-38-36(34(46)32(44)29(52-38)24-49-26(3)40)53-37-35(47)33(45)31(43)28(51-37)23-48-25(2)39/h27-29,31-38,43-47H,4-24H2,1-3H3,(H,41,42)/t27?,28-,29-,31-,32-,33+,34+,35-,36-,37+,38-/m1/s1 |

InChI Key |

LGIFCELMJBBHMO-SGQFWHNCSA-N |

SMILES |

CCCCCCCCCC(CCCCCCCCCCCC(=O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)OC2C(C(C(C(O2)COC(=O)C)O)O)O |

Isomeric SMILES |

CCCCCCCCCC(CCCCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)O)O)O |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCCCCCC(=O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)OC2C(C(C(C(O2)COC(=O)C)O)O)O |

Synonyms |

13-((2'-O beta-D-glucopyranosyl beta-D-glucopyranosyl)oxy)docosanoic acid 6',6''-diacetate hydroxydocosanoic acid sophoroside |

Origin of Product |

United States |

Microbial Biosynthesis and Biotechnological Production

Producer Organisms and Their Phylogenetic Diversity

Primary Yeast Strains: Candida bogoriensis (including Rhodotorula bogoriensis and Pseudohyphozyma bogoriensis)

The principal producer of sophorolipids containing 13-hydroxydocosanoic acid is the yeast Candida bogoriensis. nih.gov This species has undergone taxonomic revisions and is also known in scientific literature as Rhodotorula bogoriensis and Pseudohyphozyma bogoriensis. mdpi.comresearchgate.netmdpi.com This yeast is distinguished by its ability to synthesize sophorolipids with a C22 fatty acid moiety, a characteristic that sets it apart from other sophorolipid-producing yeasts that typically incorporate C16 or C18 fatty acids. mdpi.comoup.com

C. bogoriensis produces 13-[(2'-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]docosanoic acid 6',6''-diacetate as its main extracellular lipid, along with mono- and unacetylated versions. nih.govcdnsciencepub.comebi.ac.uk The production of these glycolipids can be significant, with yields exceeding 2 grams per liter under optimized growth conditions. nih.gov However, the yield is sensitive to the composition of the growth medium; for instance, lower glucose concentrations or higher yeast extract levels can markedly decrease glycolipid production. nih.govjst.go.jp To enhance production, vegetable oils like rapeseed oil can be added to the culture medium as a hydrophobic substrate. nih.gov In bioreactor fermentations, volumetric product yields of up to 51 g/L have been achieved. nih.gov

Related Sophorolipid-Producing Yeasts and Their Relevance to HDA Sophoroside Analogues

While C. bogoriensis is the primary producer of hydroxydocosanoic acid sophorosides, other yeasts within the Starmerella clade are also known for producing sophorolipids, albeit with different fatty acid components. oup.comnih.gov The most well-studied of these is Starmerella bombicola (formerly Candida bombicola), which is commercially used for sophorolipid (B1247395) production. mdpi.comoup.comscispace.com S. bombicola typically produces sophorolipids with ω- or (ω-1)-hydroxylated C16 or C18 fatty acids. oup.comnih.gov

Other species within this clade that produce sophorolipids include Starmerella apicola, Candida riodocensis, and Candida stellata. oup.comnih.gov The diversity in the fatty acid component of the sophorolipids produced by these different yeasts highlights the specificity of the initial fatty acid hydroxylating enzymes in each organism. This diversity presents opportunities for producing novel sophorolipid analogues through genetic engineering or by supplying different hydrophobic substrates during fermentation.

Biosynthetic Pathway Elucidation and Enzymatic Mechanisms

The biosynthesis of hydroxydocosanoic acid sophoroside is a multi-step process involving several key enzymes. The general pathway for sophorolipid synthesis begins with the hydroxylation of a fatty acid, followed by sequential glycosylation and acetylation. mdpi.comscispace.com

Initial Fatty Acid Hydroxylation Catalysis

The first and often rate-limiting step in sophorolipid biosynthesis is the hydroxylation of a fatty acid. nih.govnih.gov This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP). mdpi.comscispace.comnih.gov In S. bombicola, the enzyme responsible for this step is CYP52M1, which hydroxylates fatty acids at their terminal (ω) or sub-terminal (ω-1) positions. nih.govmdpi.com Disabling this enzyme completely stops sophorolipid production, a phenotype that can be rescued by providing hydroxylated fatty acids to the culture. scispace.comnih.gov

In the case of C. bogoriensis, the hydroxylation occurs at the 13th carbon of docosanoic acid, a C22 fatty acid. mdpi.com While the specific P450 enzyme in C. bogoriensis has not been as extensively characterized as in S. bombicola, it is understood to be a key determinant of the unique structure of the resulting sophorolipid.

Sequential Glucosylation Steps by UDP-Glucosyltransferases

Following hydroxylation, the hydroxylated fatty acid undergoes two sequential glucosylation steps, catalyzed by two distinct UDP-glucosyltransferases (UGTs). oup.comoup.comnih.govnih.gov The first glucosyltransferase, UgtA1 (also referred to as GT1), attaches the first glucose molecule to the hydroxyl group of the fatty acid, forming a glucolipid. oup.comoup.comnih.govnih.gov

The second glucosyltransferase, UgtB1 (or GTII), then adds a second glucose molecule to the first, creating the sophorose head group. oup.comnih.govnih.gov These two enzymes act independently and in a stepwise manner. oup.comnih.gov Deletion of the gene for UgtA1 abolishes sophorolipid production, while deletion of the gene for UgtB1 results in the accumulation of the intermediate glucolipid. oup.comnih.govigem.org Both glucosyltransferases in S. bombicola show a preference for C18:1 fatty acid chains and are highly selective for UDP-glucose as the sugar donor. oup.comnih.gov These enzymes are also subject to product inhibition, which can limit the accumulation of sophorolipid intermediates. oup.comnih.gov

In C. bogoriensis, early studies identified UDP-glucose:hydroxydocosanoic acid glucosyltransferase activity as the first enzyme in the synthesis of the sophoroside from 13-hydroxydocosanoic acid. nih.gov Further research has characterized the glucosyltransferases involved in the production of this compound, confirming the stepwise glucosylation process. cdnsciencepub.comwikipedia.org

Acetyltransferase-Mediated Acyl Group Attachment

The final step in the biosynthesis of the mature sophorolipid is the acetylation of the sophorose head group. This reaction is catalyzed by an acetyltransferase, which attaches acetyl groups to the 6' and/or 6'' positions of the sophorose molecule. oup.comnih.govnih.govnih.gov In S. bombicola, this acetyltransferase has been identified and characterized, and it acts on the acidic form of the sophorolipid before any potential lactonization occurs. oup.comuniprot.org

In C. bogoriensis, an acetyl-CoA:Glc2HDA acetyltransferase is responsible for the diacetylation of the sophoroside of 13-hydroxydocosanoic acid. nih.gov The activity of this enzyme does not appear to be decreased by growth conditions that otherwise limit glycolipid production. nih.gov

Interactive Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Producing Organism(s) | References |

| Cytochrome P450 Monooxygenase | Hydroxylation of docosanoic acid at the C-13 position | Candida bogoriensis | mdpi.comscispace.comnih.gov |

| UDP-Glucosyltransferase I (UgtA1) | First glucosylation of the hydroxylated fatty acid | Candida bogoriensis, Starmerella bombicola | oup.comnih.govoup.comnih.govnih.gov |

| UDP-Glucosyltransferase II (UgtB1) | Second glucosylation, forming the sophorose moiety | Candida bogoriensis, Starmerella bombicola | oup.comnih.govnih.gov |

| Acetyltransferase | Acetylation of the sophorose head group | Candida bogoriensis, Starmerella bombicola | oup.comnih.govnih.govnih.govuniprot.org |

Table 2: Sophorolipid Production by Different Yeast Species

| Yeast Species | Primary Fatty Acid Moiety | Typical Sophorolipid Structure | References |

| Candida bogoriensis | 13-Hydroxydocosanoic acid (C22) | Diacetylated sophoroside | nih.govmdpi.comnih.gov |

| Starmerella bombicola | C16 and C18 hydroxy fatty acids | Mono- and di-acetylated lactonic forms | mdpi.comoup.comscispace.com |

| Starmerella apicola | C16 and C18 hydroxy fatty acids | Lactonic form | oup.comnih.gov |

| Candida riodocensis | C16 and C18 hydroxy fatty acids | Acidic form | oup.comnih.gov |

| Candida stellata | C16 and C18 hydroxy fatty acids | Acidic form | oup.comnih.gov |

Formation of Acidic and Lactonic Forms: Enzymology and Equilibrium

Sophorolipids, including those derived from hydroxydocosanoic acid, are synthesized by yeast primarily in an acidic, open-chain form. nih.gov This initial acidic molecule possesses a free carboxylic acid group on the fatty acid tail, rendering it more hydrophilic. jrhessco.com The transformation into the lactonic form—a non-ionic molecule with a more lipophilic character—is a critical enzymatic step that occurs extracellularly. nih.govjrhessco.com

The key enzyme responsible for this conversion is a lactone esterase, identified as Sble. mdpi.comnih.gov This enzyme catalyzes an intramolecular esterification, where the carboxyl group of the hydroxydocosanoic acid moiety forms a lactone ring with a hydroxyl group on the sophorose head, typically at the 4″ position, though esterification at the 6'- or 6''- positions has also been noted. nih.govnih.gov Some research suggests that this lactonization occurs via a cell wall-bound lactonesterase. researchgate.net The process is not always complete, resulting in a mixture of both acidic and lactonic sophorolipids in the fermentation broth. nih.govmdpi.com The ratio of these two forms is significant as they possess different physicochemical properties and biological activities. mdpi.comnih.gov For instance, acidic forms are more soluble and have a higher Hydrophile-Lipophile Balance (HLB), making them suitable for high-foam applications, while the less soluble, lower HLB lactonic forms are better emulsifiers. jrhessco.com Recent studies also indicate that bolaform sophorolipids may act as key intermediates in the biosynthetic pathway leading to lactonic sophorolipids. researchgate.net

Table 1: Key Enzymes in Sophorolipid Form Conversion

| Enzyme Name | Gene | Function | Location |

|---|---|---|---|

| Lactone Esterase | SBLE | Catalyzes the intramolecular esterification of acidic sophorolipids to form lactonic sophorolipids. mdpi.comnih.gov | Extracellular / Cell Wall-Bound nih.govresearchgate.net |

Putative Transport Mechanisms for Extracellular Secretion

Once synthesized intracellularly in their acidic form, sophorolipids must be exported from the yeast cell. nih.gov The primary mechanism for this is believed to be an active transport process mediated by a specific transporter protein. This transporter is part of the ATP-binding cassette (ABC) transporter superfamily, often referred to as a multidrug resistance (MDR) protein. nih.govresearchgate.netnih.gov The gene encoding this transporter is located within the main sophorolipid biosynthetic gene cluster, indicating its dedicated role in the pathway. bohrium.comscispace.com

Studies involving the knockout of this transporter gene in Starmerella bombicola have demonstrated its critical function. nih.gov While the mutant strains were still capable of secreting sophorolipids, the levels were drastically reduced to approximately 10% of the wild-type strain's output. nih.govbohrium.com This finding strongly suggests the existence of alternative, albeit less efficient, routes for extracellular secretion. nih.govbohrium.com Further research has identified a specific transporter, SbSLMdr.2, as being responsible for sophorolipid transport under certain conditions. nih.gov

Genetic Basis of Biosynthesis

The production of this compound is orchestrated by a set of genes organized in a biosynthetic gene cluster, a common feature for the production of secondary metabolites in microorganisms. bohrium.com

Identification and Characterization of Biosynthetic Gene Clusters

In the most well-studied sophorolipid producer, Starmerella bombicola, the biosynthetic pathway is encoded by a distinct gene cluster. nih.govbohrium.com This cluster contains the essential genes responsible for the stepwise assembly of the sophorolipid molecule. scispace.com The core cluster consists of five key genes. nih.govbohrium.com The initial step, the hydroxylation of the fatty acid, is catalyzed by a cytochrome P450 monooxygenase. nih.gov This is followed by two sequential glycosylation steps, attaching the two glucose units to form the sophorose head, which are carried out by two different glucosyltransferases. nih.gov An acetyltransferase is responsible for the acetylation of the sophorose moiety, and finally, the aforementioned transporter protein exports the molecule from the cell. nih.gov The genes for the glucosyltransferases and the P450 monooxygenase are arranged as divergently transcribed pairs. bohrium.com While this cluster is well-characterized in S. bombicola, the genome of other producing organisms, such as Pseudohyphozyma bogoriensis which utilizes 13-hydroxydocosanoic acid, has also been sequenced, suggesting the presence of analogous gene clusters. nih.govasm.org

Table 2: Core Genes of the S. bombicola Sophorolipid Biosynthetic Cluster

| Gene | Encoded Protein | Function in Biosynthesis |

|---|---|---|

| CYP52M1 | Cytochrome P450 Monooxygenase | Catalyzes the terminal or subterminal hydroxylation of the fatty acid chain. nih.govnih.gov |

| ugta1 | UDP-Glucosyltransferase 1 | Catalyzes the addition of the first glucose molecule to the hydroxylated fatty acid. nih.gov |

| ugtb1 | UDP-Glucosyltransferase 2 | Catalyzes the addition of the second glucose molecule to form the sophorose moiety. nih.gov |

| at (Slat) | Acetyltransferase | Transfers an acetyl group to the 6' and/or 6'' positions of the sophorose head. nih.govnih.gov |

Functional Genomics and Gene Deletion Studies

The function of the genes within the biosynthetic cluster and other related genes has been confirmed through targeted gene deletion studies. Deletion of the CYP52M1 gene, which encodes the first enzyme in the pathway, results in the complete cessation of sophorolipid production. nih.govbohrium.com This phenotype can be rescued by supplying the mutant strain with pre-hydroxylated fatty acids, confirming the gene's function. nih.govscispace.com As mentioned previously, deleting the mdr transporter gene significantly curtails but does not eliminate secretion. nih.gov

More advanced genetic strategies have been employed to enhance production. A cumulative knockout of multiple genes, including one encoding a Rim9-like protein (rlp) and two transcription factors (leu3, ztf1), led to a significant, 50.51% increase in sophorolipid titer in S. bombicola CGMCC 1576, reaching 97.44 g/L. nih.govfrontiersin.org These deletions redirected the flow of glucose towards sophorolipid synthesis. frontiersin.org Similarly, deleting four genes encoding secreted aspartic protease-like proteins (sapl) resulted in the upregulation of key biosynthetic genes and enhanced production. nih.gov Furthermore, the CRISPR-Cas9 gene editing system has been used to create specialized production strains. By deleting the SBLE gene, researchers have developed strains that exclusively produce acidic sophorolipids. mdpi.com

Table 3: Summary of Gene Deletion Studies on Sophorolipid Production

| Gene(s) Deleted | Organism | Effect on Biosynthesis | Resulting Phenotype |

|---|---|---|---|

| CYP52M1 | S. bombicola | Blocks the initial hydroxylation step. nih.gov | Complete abolishment of sophorolipid production. nih.govbohrium.com |

| mdr | S. bombicola | Impairs primary export mechanism. nih.gov | Secretion reduced to ~10% of wild-type levels. nih.govbohrium.com |

| SBLE | S. bombicola | Prevents lactonization of acidic sophorolipids. mdpi.com | Exclusive production of acidic sophorolipids. mdpi.com |

| ΔrlpΔleu3Δztf1 | S. bombicola | Alters metabolic flux, increasing precursor supply. frontiersin.org | Titer increased by 50.51% to 97.44 g/L. nih.govfrontiersin.org |

Heterologous Expression Systems for Pathway Reconstruction

Heterologous expression, the process of expressing genes in a non-native host, is a powerful strategy in biotechnology for producing valuable compounds and engineering novel molecules. sci-hub.se This approach allows for the production of natural products in more robust and easily manipulated organisms, overcoming limitations of the native producer. sci-hub.se In the context of sophorolipids, individual biosynthetic genes, such as a glucosyltransferase from S. bombicola, have been successfully expressed in heterologous hosts. nih.gov

The clustered nature of the sophorolipid biosynthetic genes facilitates their transfer as a single unit into a surrogate host. sci-hub.se While the heterologous production of the entire this compound pathway is a complex undertaking, the principles have been established. Success requires not only the transfer of the core biosynthetic genes but also ensuring that the heterologous host provides an adequate supply of precursors, such as UDP-glucose and the specific fatty acid, and that the expressed enzymes function correctly. sci-hub.se Hosts like Streptomyces coelicolor are being explored for the heterologous expression of complex pathways. oup.com This strategy holds promise for both improving the yield of natural sophorolipids and for creating novel structures through combinatorial biosynthesis. sci-hub.se

Fermentation Optimization and Bioprocess Engineering for Research Production

For research and potential commercialization, maximizing the yield of this compound through fermentation is crucial. Bioprocess engineering focuses on optimizing the cultivation conditions to enhance productivity. ijournals.cn A significant body of research has been dedicated to refining fermentation media and process parameters using statistical methods like Response Surface Methodology (RSM) and simplex centroid designs to model the complex interactions between different factors. nih.govaip.orgnih.gov

Key areas of optimization include the composition of the culture medium, particularly the carbon and nitrogen sources which are critical for cell growth and as precursors for sophorolipid synthesis. nih.gov Studies have systematically screened various sugars (e.g., glucose, sucrose), lipids (e.g., oleic acid, soybean oil), and nitrogen sources (e.g., yeast extract, malt (B15192052) extract) to identify the optimal combination for maximal yield. nih.govresearchgate.net The use of low-cost, second-generation feedstocks, such as bakery waste oil and agricultural residues like winterization oil cake, is also a major focus to improve the economic viability of the process. ugent.bemdpi.comfrontiersin.org Physical parameters such as temperature, pH, and aeration are also tightly controlled, with strategies like temperature-shift fermentation showing improved yields. aip.orgaip.org

Table 4: Selected Fermentation Optimization Studies for Sophorolipid Production

| Organism | Key Optimized Parameters | Substrates | Fermentation Mode | Max. Yield (g/L) | Reference |

|---|---|---|---|---|---|

| Candida bombicola ATCC 22214 | Media Composition (Simplex Centroid Design) | Sucrose, Malt Extract, Oleic Acid | Batch | 177 | nih.govresearchgate.net |

| Wickerhamiella domercqiae Y2A | Temperature Shift (RSM) | Not specified | Batch | 99.08 | aip.orgaip.org |

| Starmerella bombicola NRRL Y-17069 | Oleic Acid, Yeast Extract, pH (RSM) | Oleic Acid, Yeast Extract | Submerged | 18.2 | researchgate.net |

| Starmerella bombicola ATCC 22214 | Media Composition (RSM) | Glucose, Rapeseed Oil, Corn Steep Liquor | Batch | 39.5 | nih.gov |

| Starmerella bombicola (Recombinant) | Bioprocess conditions | Glucose, Rapeseed Oil | 5L Fermenter | 129.7 (acidic) | mdpi.com |

Impact of Carbon Substrates: Sugars, Fatty Acids, and Waste Streams

The selection of carbon substrates is a critical factor in the biosynthesis of sophorolipids, directly impacting the yield and the chemical structure of the resulting molecules. Yeasts like Starmerella bombicola and Candida species utilize a combination of a hydrophilic carbon source (typically a sugar) and a hydrophobic carbon source (a fatty acid or oil) for efficient production. google.com

Sugars: Glucose is the most commonly used hydrophilic substrate for sophorolipid production. researchgate.net The concentration of glucose in the medium is a key regulatory factor in the production of this compound by Candida bogoriensis. researchgate.netresearchgate.netcore.ac.ukresearchgate.netresearchgate.netdokumen.pubdokumen.pub

Fatty Acids and Oils: The hydrophobic substrate not only serves as a carbon source but is also incorporated into the final sophorolipid structure. This allows for the production of tailored sophorolipids by selecting specific fatty acids. For instance, using oleic acid leads to sophorolipids with an oleic acid fatty acid chain. researchgate.net Various oils, such as olive oil and soybean oil, have been successfully used in fermentation media. researchgate.netresearchgate.net

Waste Streams: To enhance the economic feasibility of production, significant research has focused on utilizing low-cost, renewable waste streams. These substrates are rich in the necessary sugars and lipids for fermentation. Examples of successfully utilized waste streams include:

Bakery Waste Oil (BWO): This waste has been used as the hydrophobic carbon source for Starmerella bombicola, demonstrating the potential for valorizing industrial byproducts. researchgate.netugent.be

Biodiesel Co-product Stream (BCS): A stream rich in glycerol (B35011) and fatty acid soaps has been used as a feedstock for Candida bombicola, yielding up to 60 g/L of sophorolipids. researchgate.net

Sunflower Oil Soap Stock: This byproduct from vegetable oil refining is rich in mono-unsaturated fatty acids and has been used by Candida catenulata for sophorolipid synthesis. researchgate.net

Corncob Hydrolysate: Lignocellulosic waste like corncob can be hydrolyzed to release fermentable sugars. Using a sulfuric acid hydrolysis method, corncob hydrolysate has yielded up to 33.7 g/L of sophorolipids. researchgate.net

The table below summarizes the impact of different carbon sources on sophorolipid production from various studies.

| Microorganism | Hydrophilic Source | Hydrophobic Source | Product Yield | Reference |

| Candida bombicola | Glycerol (in BCS) | Fatty Acid Soaps (in BCS) | 60 g/L | researchgate.net |

| Candida batistae | Glucose (50 g/L) | Olive Oil (50 g/L) | 6 g/L | researchgate.net |

| Starmerella bombicola | Glucose (from corncob) | Not specified | 33.7 g/L | researchgate.net |

| Starmerella bombicola | Glucose (100 g/L) | Bakery Waste Oil (60 g/L) | 96.4 g/L | ugent.be |

| Candida catenulata | Glucose | Sunflower Oil Soap Stock | Not specified | researchgate.net |

Role of Nitrogen Sources and Micronutrients

Nitrogen is an essential nutrient for microbial growth and the synthesis of enzymes required for metabolic pathways, including sophorolipid production. The type and availability of the nitrogen source can significantly influence the fermentation process.

Nitrogen Sources: Research indicates that organic nitrogen sources are generally superior to inorganic sources for sophorolipid production.

Organic Sources: Yeast extract and urea (B33335) are commonly used organic nitrogen sources. researchgate.netresearchgate.net Studies have shown that using a combination of yeast extract and urea can increase the sophorolipid production rate. researchgate.net The concentration of yeast extract, in particular, has been identified as a key factor in regulating this compound production in C. bogoriensis. researchgate.netresearchgate.netcore.ac.ukresearchgate.netresearchgate.netdokumen.pubdokumen.pub

Inorganic Sources: Mineral nitrogen sources such as ammonium (B1175870) nitrate (B79036) and potassium nitrate have been found to result in lower sophorolipid production compared to organic sources. researchgate.net

Micronutrients: Yeast extract is a complex supplement that provides not only organic nitrogen but also essential vitamins and trace minerals (micronutrients) that act as cofactors for metabolic enzymes. While the specific impact of individual micronutrients on this compound production is not extensively detailed, the strong positive effect of yeast extract suggests their critical role in achieving high production yields. researchgate.netresearchgate.net

The following table presents findings on the effect of different nitrogen sources on sophorolipid production.

| Microorganism | Nitrogen Source | Observation | Reference |

| Candida batistae | Yeast Extract + Urea | 4.4-6.9% increase in production rate compared to individual use. | researchgate.net |

| Candida batistae | Ammonium Nitrate, Potassium Nitrate | Lower production rate compared to organic sources. | researchgate.net |

| Candida bogoriensis | Yeast Extract | Level of yeast extract regulates production of this compound. | researchgate.netresearchgate.netcore.ac.ukresearchgate.netresearchgate.netdokumen.pub |

Environmental Parameters (pH, Temperature, Aeration) and Their Regulatory Effects

Maintaining optimal physical conditions during fermentation is paramount for maximizing cell growth and product synthesis. Key environmental parameters include pH, temperature, and aeration.

Temperature: Like most enzymatic processes, sophorolipid biosynthesis is temperature-dependent. The optimal temperature is specific to the yeast strain being used. Common cultivation temperatures range from 28°C to 30°C. researchgate.netugent.be

Aeration: As an aerobic process, sophorolipid fermentation requires a sufficient supply of dissolved oxygen for cell respiration and metabolism. In bioreactors, aeration is controlled to ensure optimal oxygen transfer. An aeration rate of 2.67 vvm (volume of air per volume of liquid per minute) was used in a bioreactor experiment for sophorolipid production. ugent.be

The table below summarizes the optimal environmental parameters reported in various studies.

| Microorganism | pH | Temperature (°C) | Aeration (vvm) | Reference |

| Candida batistae | 4.5 (initial) | 28 | Not specified | researchgate.net |

| Starmerella bombicola | 6.0 (initial) | 30 | Not specified | researchgate.net |

| Starmerella bombicola | 3.5 (controlled) | 30 | 2.67 | ugent.be |

Advanced Cultivation Strategies: Fed-Batch and Continuous Modes

Standard batch fermentation can be limited by substrate inhibition and nutrient depletion. To overcome these limitations and achieve higher product concentrations and productivity, advanced cultivation strategies like fed-batch and continuous fermentation are employed.

Fed-Batch Cultivation: This is the most common strategy for high-density cell culture and enhanced sophorolipid production. scribd.com In a fed-batch process, key nutrients (like the carbon sources) are fed intermittently or continuously to the bioreactor during the fermentation run. This approach maintains substrate concentrations at an optimal level, avoiding both depletion and toxic accumulation. A comparative study using Candida tropicalis showed that a fed-batch strategy where both glucose and oleic acid were added periodically (fed-batch-II) resulted in the highest yield of 49.8 g/L, compared to 38.5 g/L in a simple batch culture and 40.2 g/L in a glucose-only fed-batch culture. researchgate.net A feeding-rate-controlled fed-batch culture is another refinement to optimize production. ugent.be

Continuous and Semi-Continuous Modes: In a continuous culture, fresh medium is continuously added to the bioreactor while the fermented broth is simultaneously removed. This allows for a steady state of production over a long period. A semi-continuous fermentation mode, when integrated with an in-situ separation technology to remove the product as it is formed, has been shown to significantly boost efficiency. researchgate.net This integrated approach increased sophorolipid productivity by 40.2% and yield by 18.7% compared to a fed-batch process, demonstrating a powerful strategy for cost-effective and high-volume production. researchgate.net

This table compares the effectiveness of different cultivation strategies.

| Cultivation Mode | Microorganism | Key Feature | Sophorolipid Yield | Reference |

| Batch Culture | Candida tropicalis | All nutrients added at the start. | 38.5 g/L | researchgate.net |

| Fed-Batch I | Candida tropicalis | Periodic feeding of glucose. | 40.2 g/L | researchgate.net |

| Fed-Batch II | Candida tropicalis | Periodic feeding of glucose and oleic acid. | 49.8 g/L | researchgate.net |

| Semi-continuous with in-situ separation | Starmerella bombicola | Continuous feed with product removal. | 40.2% higher productivity vs. fed-batch. | researchgate.net |

Structural Diversity and Research Oriented Derivatization

Distinctions Between Acidic and Lactonic Forms of Hydroxydocosanoic Acid Sophoroside

Hydroxydocosanoic acid sophorosides, a specific class of sophorolipids, are glycolipid biosurfactants that naturally occur as a mixture of two primary structural forms: acidic and lactonic. This fundamental structural difference gives rise to distinct physicochemical properties and biological activities, making the separation and selective study of each form a crucial aspect of research.

The core distinction lies in the configuration of the terminal carboxylic acid group of the hydroxydocosanoic acid tail. In the acidic form , this carboxylic group remains free, rendering the molecule more hydrophilic and water-soluble. This open-chain structure possesses a higher Hydrophile-Lipophile Balance (HLB), typically around 13, which makes it an effective foaming agent and solubilizer in aqueous systems.

Conversely, the lactonic form is created through an intramolecular esterification process. The carboxyl group of the fatty acid forms a macrocyclic ester linkage, most commonly with the 4″-hydroxyl group of the sophorose sugar moiety, creating a closed-ring structure. This lactonization results in a more compact and lipophilic molecule with a lower HLB value, approximately 6. Consequently, lactonic sophorosides are less soluble in water, exhibit low-foaming properties, and are more effective as emulsifiers for oil-in-water and water-in-oil systems.

The pH of the surrounding environment significantly influences the behavior of the acidic form. The ionization of its free carboxylic group is pH-dependent, which in turn affects the molecule's self-assembly in solution. At lower pH values, acidic sophorolipids can undergo morphological transitions from spherical to cylindrical micelles. Acidic sophorosides generally maintain stability and clarity in solutions across a broad pH range (e.g., 3 to 10). The lactonic form, lacking the ionizable carboxyl group, is stable over a slightly narrower pH range (e.g., 3 to 8).

These structural variations also translate to differences in biological activity. The more lipophilic lactonic form is often reported to exhibit stronger antimicrobial, antitumor, and antiviral activities due to its ability to interact more effectively with cell membranes. In contrast, the acidic form has been noted for specific activities such as higher virucidal and pro-inflammatory cytokine activity. The ratio of acidic to lactonic forms produced during fermentation by yeasts like Starmerella bombicola can be influenced by cultivation conditions, with unfavorable conditions often leading to a higher proportion of the acidic structures.

The contrasting properties of the two forms are summarized in the table below.

Table 1: Key Distinctions Between Acidic and Lactonic this compound

| Feature | Acidic Form | Lactonic Form |

|---|---|---|

| Structure | Open-chain with a free terminal carboxylic acid group. | Macrocyclic, with the fatty acid's carboxyl group forming an internal ester (lactone). |

| Hydrophilicity | More hydrophilic. | More lipophilic (less hydrophilic). |

| Solubility | Higher water solubility. | Lower water solubility. |

| HLB Value | Higher (approx. 13). | Lower (approx. 6). |

| Surface Activity | Good foaming and solubilizing properties. | Excellent emulsifying and degreasing properties; low foaming. |

| pH Stability | Stable and clear over a broad pH range (e.g., 3-10). | Stable over a narrower pH range (e.g., 3-8). |

| Primary Biological Activities | Noted for virucidal and pro-inflammatory cytokine activity. | Often shows stronger antimicrobial, anticancer, and antiviral activities. |

This inherent structural duality allows for a diverse range of applications and provides a basis for further chemical and enzymatic modifications in structure-activity relationship studies. The ability to isolate and purify each form is essential for accurately assessing their individual biological potentials.

Positional Isomerism of Acetyl Groups on the Sophorose Moiety

Beyond the acidic and lactonic configurations, the structural diversity of this compound is further expanded by the positional isomerism of acetyl groups on the sophorose head. The sophorose moiety, a disaccharide of glucose, has two primary hydroxyl groups at the 6' and 6'' positions that are susceptible to acetylation by a specific acetyltransferase enzyme during biosynthesis. This results in a mixture of congeners that can be non-acetylated, mono-acetylated, or di-acetylated.

The degree and position of acetylation give rise to several distinct isomers:

Non-acetylated: Lacking acetyl groups at both the 6' and 6'' positions.

Mono-acetylated: Featuring a single acetyl group at either the 6'- or the 6''-position, resulting in two distinct positional isomers.

Di-acetylated: Containing acetyl groups at both the 6' and 6'' positions.

This variation in acetylation is not random; under typical fermentation conditions, di-acetylated sophorolipids are often the most prevalent forms produced by wild-type Starmerella bombicola. The presence of these acetyl groups significantly modifies the physicochemical properties of the sophorolipid (B1247395) molecule. Acetylation increases the hydrophobicity, which in turn influences surface activity, solubility, and foaming characteristics. For instance, unacetylated sophorolipids exhibit better water solubility and have been noted for their decreased cytotoxicity compared to acetylated versions, making them of particular interest for specific pharmaceutical applications.

The precise characterization of this positional isomerism is critical for structure-activity relationship studies and requires sophisticated analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a primary tool for separating and identifying the different acetylated forms. In reversed-phase high-performance liquid chromatography (HPLC), the retention time of sophorolipid congeners increases with the degree of acetylation due to enhanced hydrophobic interactions with the stationary phase. Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of the parent ions, allowing for the confirmation of the number of acetyl groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are indispensable for the unambiguous determination of acetyl group positions. 1H NMR spectra show characteristic signals for the methyl protons of the acetyl groups. Advanced 2D NMR experiments, such as Heteronuclear Multiple Bond Coherence (HMBC) and Heteronuclear Single Quantum Correlation (HSQC), can establish correlations between specific protons and carbons, confirming the exact location of esterification on the sophorose ring (i.e., at the 6' or 6'' position).

The ability to control the acetylation pattern, for example by using a genetically modified yeast strain with a deleted acetyltransferase gene (Δat), allows for the one-step production of purely unacetylated sophorolipids for research and specialized applications.

Table 2: Acetylation Patterns of this compound

| Acetylation State | Acetyl Group Position(s) | Resulting Isomers | Key Physicochemical Characteristic |

|---|---|---|---|

| Non-acetylated | None | 1 | Higher water solubility, lower hydrophobicity. |

| Mono-acetylated | 6'-OH or 6''-OH | 2 (Positional Isomers) | Intermediate hydrophobicity. |

| Di-acetylated | 6'-OH and 6''-OH | 1 | Lower water solubility, higher hydrophobicity. |

Investigation of Biological Activities and Mechanisms in Research Models

Effects on Cellular Systems and Biological Pathways in vitro

Current scientific literature has not extensively detailed the specific effects of hydroxydocosanoic acid sophoroside on the modulation of macrophage receptor expression, such as CD14 and Toll-like receptor 4 (TLR4). These receptors are crucial for initiating innate immune responses to various pathogens nih.govplos.orgnih.gov. While the interaction of receptors like CD14 and TLR4 with microbial lipids is a well-studied area, direct research investigating the binding or modulation of these specific receptors by this compound is not prominently available in existing research models.

The biological activity of sophorolipids, including those containing hydroxydocosanoic acid, has been investigated in specific cell lines, revealing potential therapeutic applications. In a study involving the human colon adenocarcinoma cell line, HT-29, sophorolipids were shown to promote cell proliferation and migration, suggesting a potential role in intestinal healing processes nih.gov.

Furthermore, sophorolipids produced by the yeast Rhodotorula bogoriensis, which are characterized by their 13-hydroxydocosanoic acid lipid component, have demonstrated notable antimicrobial activity against specific cell types researchgate.net. Research has shown that these particular sophorolipids exhibit a stronger inhibitory effect against the bacterium Propionibacterium acnes when compared to the more commonly studied sophorolipids derived from Candida bombicola researchgate.net. This indicates that the specific fatty acid structure of the sophoroside is a key determinant of its biological activity on certain cell lines.

Antimicrobial Research: Impact on Microbial Growth and Biofilm Formation

Sophorolipids, the class of glycolipids to which this compound belongs, have demonstrated significant antifungal properties in various research settings. These compounds have been shown to be effective against the opportunistic pathogenic yeast Candida albicans by inhibiting its transition to the hyphal form and preventing biofilm formation nih.gov. The mechanism of action is believed to involve increased membrane permeabilization and destabilization of the fungal cell membrane frontiersin.org.

The antifungal spectrum of sophorolipids also extends to several plant pathogenic fungi. Studies have documented promising activity against species such as Fusarium oxysporum, Fusarium solani, and Colletotrichum gloeosporioides frontiersin.org. The potent effect of these biosurfactants is highlighted by a measured Minimum Inhibitory Concentration (MIC) of 49 µg/mL against F. solani frontiersin.org.

This compound is part of the sophorolipid (B1247395) family, which exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative microorganisms nih.govulster.ac.ukoup.com. The primary mechanism of this antibacterial action involves the disruption of the bacterial cell membrane. Sophorolipids alter the structure and morphology of the bacteria, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, inhibition of bacterial growth nih.gov.

Research indicates that sophorolipids are often more effective against Gram-positive bacteria, which lack the protective outer lipopolysaccharide layer found in Gram-negative bacteria nih.govnih.gov. However, activity against Gram-negative species like Cupriavidus necator, Pseudomonas aeruginosa, and Escherichia coli has also been reported, albeit sometimes at higher concentrations ulster.ac.ukoup.comulster.ac.uk. For instance, one study found that a sophorolipid mixture was effective against Gram-positive bacteria at a concentration of 500 μg/mL, whereas a higher concentration of 2,000 μg/mL was required for Gram-negative bacteria scielo.br. As previously noted, sophorolipids from Rhodotorula bogoriensis, containing hydroxydocosanoic acid, showed particularly strong activity against the Gram-positive bacterium Propionibacterium acnes researchgate.net.

Minimum Inhibitory Concentrations (MIC) of Sophorolipids Against Various Bacteria

| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Positive | 128 | nih.gov |

| Bacillus subtilis | Positive | 128 | nih.gov |

| Enterococcus faecium | Positive | 500 | scielo.br |

| Streptococcus mutans | Positive | 500 | scielo.br |

| Escherichia coli | Negative | >1024 | nih.gov |

| Proteus mirabilis | Negative | 2000 | scielo.br |

| Salmonella enterica | Negative | 2000 | scielo.br |

A significant area of research for sophorolipids, including this compound, is their potent anti-biofilm and anti-adhesive capabilities ulster.ac.ukresearchgate.net. Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances (EPS), making them notoriously resistant to conventional antimicrobial agents mdpi.comacs.org.

Sophorolipids have been shown to effectively inhibit the formation of and disrupt established biofilms from a range of pathogenic microbes ulster.ac.uk. They can prevent the initial attachment of bacteria to surfaces, a critical first step in biofilm development researchgate.net. Studies have demonstrated that sophorolipids inhibit biofilm formation by Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli ulster.ac.ukmdpi.com. The mechanism does not always rely on killing the bacteria but rather on weakening the biofilm's structural integrity, leading to its detachment and breakup acs.org. For example, sophorolipids at a concentration of 5% (v/v) were capable of disrupting mature biofilms ulster.ac.ukulster.ac.uk. This activity can be enhanced when used in combination with other compounds, such as caprylic acid ulster.ac.ukoup.com.

Enzymatic Interactions and Inhibitory Potentials in Biochemical Assays

The interaction of this compound and related sophorolipids with various enzymes has been a subject of investigation to understand their biological activities and potential therapeutic applications. Research in this area has primarily focused on their ability to inhibit enzymes involved in processes such as tissue degradation and inflammation.

Detailed Research Findings

Biochemical assays have demonstrated that sophorolipids, a class of glycolipids to which this compound belongs, possess notable inhibitory activity against certain enzymes, particularly elastase. Elastase is a protease that breaks down elastin (B1584352), a key protein in the extracellular matrix of connective tissues. Excessive elastase activity is implicated in various pathological conditions, including skin aging and inflammatory disorders.

In a study investigating the cosmetic potential of sophorolipids produced by the yeast Candida bombicola using horse oil as a substrate, the synthesized sophorolipids exhibited potent elastase inhibition. The sophorolipid mixture, which was found to be composed of acidic and lactonic forms with C18:1 and C18:0 fatty acid chains, demonstrated significant anti-elastase activity in an in vitro assay. nih.gov The half-maximal inhibitory concentration (IC50) was determined to be 38.5 µg/ml, which was comparable to the positive control, kaempferol, with an IC50 of 32.8 µg/ml. nih.gov

Another study highlighted the anti-elastase properties of both crude and acidic forms of sophorolipids. nih.gov In a semi-quantitative assay using human skin sections, a 5% (w/v) concentration of crude sophorolipids was found to completely inhibit the degradation of elastin fibers. nih.gov Further tests using a synthetic substrate for human leukocyte elastase (HLE) showed a dose-dependent inhibition by crude sophorolipids. Acidic sophorolipids also demonstrated inhibitory activity, with a 2% concentration showing stronger inhibition than a 0.4% concentration.

While specific inhibitory data for this compound against other enzymes such as hyaluronidase, cyclooxygenase, or lipoxygenase is not extensively documented in the reviewed literature, the pronounced anti-elastase activity of structurally similar sophorolipids suggests a potential for enzymatic interactions. The mechanism of this inhibition is thought to be related to the amphiphilic nature of sophorolipids, which allows them to interact with proteins and potentially alter their conformation or block their active sites.

The inhibitory potential of sophorolipids is not limited to degradative enzymes. Some studies have explored their broader biological activities, which may be underpinned by interactions with various enzymatic pathways. For instance, the antimicrobial effects of sophorolipids are attributed to their ability to disrupt cell membranes, a process that can interfere with membrane-bound enzymatic activities crucial for microbial survival.

It is important to note that the composition of the sophorolipid mixture, including the length and saturation of the fatty acid chain and the degree of acetylation, can influence its biological activity. Therefore, the specific enzymatic inhibitory potential of this compound may differ from that of the C18-based sophorolipids for which more data is currently available.

Data on Enzymatic Inhibition

The following table summarizes the key findings on the elastase inhibitory activity of sophorolipids from biochemical assays.

| Sophorolipid Type | Enzyme | Substrate | Assay Method | Key Findings |

| Sophorolipids from horse oil (acidic and lactonic C18:1 and C18:0 forms) | Porcine Pancreatic Elastase | Succ-Ala-Ala-Ala-p-nitroanilide | In vitro spectrophotometric assay | IC50: 38.5 µg/ml nih.gov |

| Crude Sophorolipids | Human Leukocyte Elastase | N-methoxysuccinyl-alanine-alanine-proline-valine-p-nitroanilide | Spectrophotometric assay | Dose-dependent inhibition |

| Crude Sophorolipids | Elastase (in human skin) | Endogenous elastin | Histochemistry on human skin sections | Complete inhibition of elastin degradation at 5% (w/v) |

| Acidic Sophorolipids | Elastase | Elastin in gelose | Diffusion assay | Dose-dependent inhibition (2% > 0.4%) |

Research Applications in Industrial Bioprocesses and Environmental Science Non Clinical

Role in Bioremediation Research (e.g., hydrocarbon degradation)

Sophorolipids, the class of compounds to which hydroxydocosanoic acid sophoroside belongs, are extensively studied for their role in the bioremediation of hydrocarbon-contaminated environments. researchgate.netnih.gov Their primary function in this context is to enhance the bioavailability of hydrophobic pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and other components of crude oil, to degrading microorganisms. bipublication.comresearchgate.netresearchgate.net By reducing surface and interfacial tension, sophorolipids help to emulsify hydrocarbons, breaking them down into smaller droplets and increasing their solubility in water. researchgate.netresearchgate.net This facilitates microbial access and subsequent degradation.

Research has demonstrated the effectiveness of sophorolipids in enhancing the bioremediation of various hydrocarbons. For instance, the addition of sophorolipids has been shown to significantly increase the degradation rates of:

Hexadecane and Pristane: Biodegradation of these model alkanes was substantially enhanced in soil with the application of sophorolipids. nih.gov

2-Methylnaphthalene: The degradation of this polycyclic aromatic hydrocarbon was significantly accelerated in the presence of sophorolipids. nih.gov

Crude Oil: Studies have reported the enhanced degradation of both the saturate and aromatic fractions of crude oil in soil upon the addition of sophorolipids. researchgate.net One study observed an 80% degradation of saturates and 72% of aromatics within eight weeks. researchgate.net

The combination of bioaugmentation (introducing specific microbial consortia) with the application of sophorolipids has been shown to be a particularly effective strategy for remediating petroleum hydrocarbon-contaminated soil. researchgate.net The sophorolipids not only improve the desorption of hydrocarbons from the soil matrix but can also serve as a carbon source for the degrading microbes, stimulating their growth and metabolic activity. researchgate.net

Enhanced Hydrocarbon Biodegradation with Sophorolipids

| Hydrocarbon | Degradation Enhancement with Sophorolipid (B1247395) | Timeframe | Reference |

|---|---|---|---|

| 2-Methylnaphthalene | 95% degradation | 2 days | nih.gov |

| Hexadecane | 97% degradation | 6 days | nih.gov |

| Pristane | 85% degradation | 6 days | nih.gov |

| Crude Oil (Aromatics) | 72% degradation | 56 days | researchgate.net |

| Crude Oil (Saturates) | 80% degradation | 56 days | researchgate.net |

Exploration in Enhanced Oil Recovery Technologies

The unique properties of sophorolipids make them promising candidates for Microbial Enhanced Oil Recovery (MEOR), an environmentally friendlier alternative to conventional chemical EOR methods. researchgate.netesdm.go.idtandfonline.com Their ability to reduce interfacial tension (IFT) between oil and water, and to form stable emulsions, are key mechanisms for mobilizing residual oil trapped in reservoir pores after primary and secondary recovery stages. researchgate.netesdm.go.idtandfonline.com

Sophorolipids have demonstrated stability under harsh reservoir conditions, including high temperatures, a wide range of pH, and high salinity, which is a critical requirement for EOR applications. esdm.go.idnih.gov Research has shown that sophorolipids can reduce IFT to very low values, facilitating the detachment of oil from rock surfaces. nih.gov

Core flooding experiments, which simulate reservoir conditions, have provided evidence for the effectiveness of sophorolipids in EOR. In some studies, the injection of sophorolipid solutions has resulted in an incremental oil recovery of up to 27.3% of the residual oil. tandfonline.comfrontiersin.org The emulsification of crude oil by sophorolipids is another significant factor, with studies showing high emulsification indices for various types of hydrocarbons, including heavy crude oil. nih.govfrontiersin.org This suggests their potential in the recovery of more viscous oils.

Performance of Sophorolipids in Enhanced Oil Recovery Studies

| Parameter | Finding | Significance in EOR | Reference |

|---|---|---|---|

| Incremental Oil Recovery | Up to 27.3% of residual oil | Demonstrates potential to increase oil production from existing wells. | tandfonline.comfrontiersin.org |

| Interfacial Tension (IFT) Reduction | Reduced to 2.13 mN/m | Lowers the capillary forces trapping oil in porous rock. | nih.gov |

| Emulsification Index (E24) with Heavy Crude Oil | 68.75% | Aids in the mobilization and transport of viscous crude oil. | nih.govfrontiersin.org |

| Stability | Stable at high temperatures (up to 100°C), wide pH range (2-12), and high salinity (up to 13-15%) | Ensures functionality in harsh oil reservoir environments. | nih.gov |

Application in Material Science and Formulation Research

In material science and formulation research, sophorolipids are being investigated for their potential as "green" functional ingredients. nih.govresearchgate.net Their surface-active and antimicrobial properties make them suitable for a range of applications, from cleaning products to advanced materials. researchgate.netlocusingredients.com

Sophorolipids have been successfully incorporated into hard surface cleaning and automatic dishwashing rinse aid formulations. researchgate.net Their effectiveness in these applications is attributed to their good surface activity combined with a low foaming profile. researchgate.net

Furthermore, research is exploring the use of sophorolipids in the creation of antimicrobial materials. For example, they have been used to create antimicrobial packaging films by incorporating them into polylactic acid (PLA). nih.gov These films show a smooth appearance and good dispersion of the sophorolipids, indicating their potential as a functional additive in bioplastics. nih.gov The antimicrobial properties of sophorolipids are also being investigated for applications in textiles, such as in the development of fabrics that can help prevent fungal infections. nih.gov

Utilization as a Biosurfactant Model in Academic Studies

Sophorolipids serve as a valuable model for studying the structure-function relationships of glycolipid biosurfactants in academic research. bipublication.comulster.ac.uk The production of sophorolipids by yeast fermentation results in a mixture of related structures, including both acidic and lactonic forms, with variations in the length and saturation of the fatty acid tail and the degree of acetylation. nih.gov This natural diversity provides a platform for researchers to investigate how specific structural features influence the physicochemical properties of the biosurfactant, such as its ability to lower surface tension, form micelles, and create emulsions. nih.govulster.ac.uk

These studies are crucial for understanding the fundamental principles that govern the behavior of biosurfactants at interfaces, which is essential for designing and optimizing their use in various applications. The comparison between the acidic and lactonic forms of sophorolipids, for instance, has revealed differences in their biological activities and surface-active properties. researchgate.net

Precursor for Specialty Chemical Synthesis in Research Laboratories

In research laboratories, sophorolipids are utilized as renewable starting materials for the synthesis of novel specialty chemicals. researchgate.netresearchgate.net The unique structure of sophorolipids, with its distinct hydrophilic and hydrophobic moieties, can be chemically or enzymatically modified to create a variety of derivatives with tailored properties. researchgate.netresearchgate.net

For example, non-acetylated sophorolipids can serve as precursors for the synthesis of:

Head-tail detergents: These are conventional surfactants with a single hydrophilic head and a single hydrophobic tail. researchgate.net

Bolaamphiphiles: These are molecules with hydrophilic groups at both ends of a hydrophobic spacer. researchgate.net

Charged amino acid derivatives: The modification of sophorolipids with amino acids can introduce charge and other functionalities. researchgate.net

The lactonic form of sophorolipids can also be used as a starting point for creating new amphiphilic architectures. researchgate.net This ability to serve as a platform molecule for the synthesis of a wide range of derivatives makes sophorolipids a valuable tool in the development of new, bio-based specialty chemicals for diverse applications.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying hydroxydocosanoic acid sophoroside in microbial cultures?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for structural identification. Quantification can employ the Bradford protein assay for enzyme activity linked to sophoroside production .

- Key considerations : Calibrate instruments using purified standards and validate methods with spike-recovery experiments to address matrix effects.

Q. How is this compound synthesized enzymatically in Candida bogoriensis?

- Methodology : The biosynthesis involves glucosyltransferases that catalyze the transfer of glucose from UDP-α-D-glucose to hydroxydocosanoic acid. Purify these enzymes via affinity chromatography, as described by Breithaupt and Light (1982), using immobilized substrate analogs .

- Critical parameters : Maintain pH between 6.4–8.2 during purification to preserve enzyme activity .

Q. What growth medium components influence this compound yield in microbial systems?

- Methodology : Optimize carbon and nitrogen sources using factorial design experiments. For Candida bogoriensis, glucose and yeast extract concentrations directly regulate production levels. Reference Cutler and Light (1979) for dose-response relationships .

- Data interpretation : Monitor biomass and sophoroside titers simultaneously to distinguish growth-associated vs. non-growth-associated production phases.

Advanced Research Questions

Q. How do contradictory kinetic parameters for glucosyltransferases arise across studies, and how can they be resolved?

- Case analysis : Discrepancies in reported Km values (e.g., 104 μM for UDP-glucose in Candida bogoriensis ) may stem from assay conditions (e.g., pH, ionic strength). Sodium chloride (>100 mM) inhibits enzyme activity, necessitating strict control of buffer composition .

- Resolution strategy : Replicate experiments under standardized conditions and compare data using statistical tools like ANOVA to identify confounding variables.

Q. What experimental designs are optimal for studying the transcriptional regulation of this compound biosynthesis?

- Methodology : Use RNA sequencing (RNA-seq) to profile gene expression in Candida bogoriensis under inducing (high glucose) vs. repressing (low glucose) conditions. Validate candidate genes via qRT-PCR and knockout strains .

- Data integration : Cross-reference transcriptomic data with enzyme activity assays to establish causality between gene expression and sophoroside production.

Q. How can contradictory findings about pH optima for glucosyltransferases be addressed in bioprocess optimization?

- Evidence synthesis : While Breithaupt and Light (1982) reported a broad pH optimum (6.4–8.2) , later studies may narrow this range due to strain-specific adaptations.

- Experimental approach : Conduct pH gradient experiments in bioreactors with real-time monitoring of enzyme activity and sophoroside yield. Use response surface methodology (RSM) to model interactions between pH, temperature, and substrate availability.

Data Presentation Guidelines

- Tables : Include kinetic parameters (e.g., Km, Vmax) in structured formats (Example):

| Substrate | Km (μM) | pH Optimum | Inhibitors | Reference |

|---|---|---|---|---|

| UDP-α-D-glucose | 104.0 | 6.4–8.2 | Sodium chloride | Breithaupt, 1982 |

- Figures : Use line graphs to depict dose-response relationships (e.g., glucose concentration vs. sophoroside titer ). Ensure axis labels comply with journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.